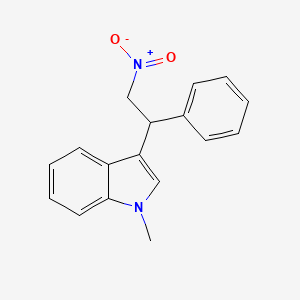
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” is a chemical compound with the molecular formula C17H16N2O2 . It has been mentioned in various scientific literature .
Molecular Structure Analysis
The molecular structure of “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be analyzed based on its molecular formula C17H16N2O2 . The active molecule(s) are less than 10 kDa in molecular mass .Chemical Reactions Analysis
The chemical reactions involving “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be complex. As mentioned earlier, the [4+1]-spirocyclization of nitroalkenes to indoles provided a convenient new approach to 2-(1H-indol-2-yl)acetonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be inferred from its molecular structure. For instance, it has a molecular weight of 280.32 . More specific properties such as melting point and solubility were not found in the retrieved documents.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Reactions with Nitrogen Dioxide and Nitrous Acid : 2-Phenyl- and 1-methyl-2-phenylindole react with nitrogen dioxide or nitrous acid, leading to isonitroso and 3-nitroso indole derivatives. The reaction pathways and products vary depending on the substituents on the indole ring and the reagents used, showcasing the versatility of indoles in organic synthesis (Astolfi et al., 2006).
Nucleophilic Addition Reactions : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions to form 3-substituted-2-nitroindoles, illustrating the potential for constructing complex indole derivatives through strategic functional group manipulation (Pelkey et al., 1999).
Electrosynthesis from o-Nitrostyrenes : A novel electrosynthesis method for 1H-indole derivatives from o-nitrostyrenes highlights the expanding toolbox of synthetic methods available for indole derivatives. This method emphasizes the role of electrochemistry in organic synthesis (Du et al., 2011).
Structural and Spectroscopic Analysis
Structural Characterization : Structural, vibrational, and NMR spectroscopic investigations have been carried out on novel 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole. These studies demonstrate the importance of detailed characterization in understanding the properties of indole derivatives (Bhat et al., 2017).
Reaction Mechanisms and Intermediates : Investigations into the reactions of 2-phenylindole with aromatic amines under anodic oxidation provide insights into the reactivity of radical cations and the formation of novel indole derivatives. Such studies are vital for understanding reaction mechanisms in organic chemistry (Greci et al., 2000).
Synthesis and Biological Evaluation : The synthesis and evaluation of 1-phenyl, 3-ethoxycarbonyl, 5-hydroxy indole derivatives as potential antimicrobial agents demonstrate the biological applications of indole derivatives. This research bridges the gap between organic synthesis and pharmacology (Kalshetty et al., 2012).
Biological Activity and Applications
Antifungal and Antimicrobial Potential : Research on the synthesis and biological evaluation of diorganosilicon(IV) complexes of indole-2,3-dione derivatives shows promising antimicrobial and fungicidal activities. These studies highlight the potential of indole derivatives in developing new therapeutic agents (Singh et al., 2005).
Vasorelaxant Effects : The study of the vasorelaxant effects of 1-nitro-2-phenylethane, an indole derivative, involves the stimulation of the soluble guanylate cyclase-cGMP pathway. This research provides valuable insights into the cardiovascular applications of indole derivatives (Brito et al., 2013).
Enantioselective Synthesis : The enantioselective construction of dihydropyrido[1,2-a]indoles via organocatalysis shows the potential of indole derivatives in asymmetric synthesis, which is crucial for the development of chiral drugs and materials (Ding et al., 2019).
Direcciones Futuras
The future directions for research on “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a facile, efficient, economic, and eco-friendly method to construct 3-(2-nitroalkyl)indoles is still highly desirable .
Propiedades
IUPAC Name |
1-methyl-3-(2-nitro-1-phenylethyl)indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-18-11-16(14-9-5-6-10-17(14)18)15(12-19(20)21)13-7-3-2-4-8-13/h2-11,15H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQOLNRNTNCIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320127 |
Source


|
| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole | |
CAS RN |
109811-96-3 |
Source


|
| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

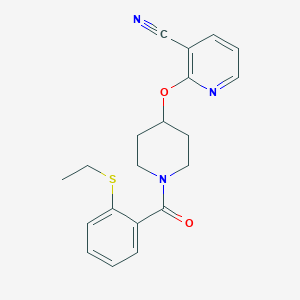

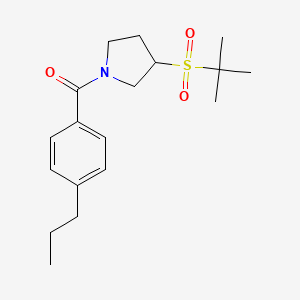
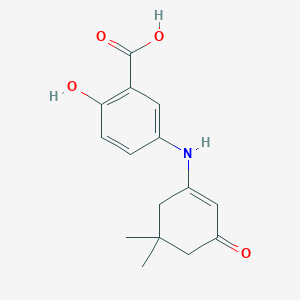



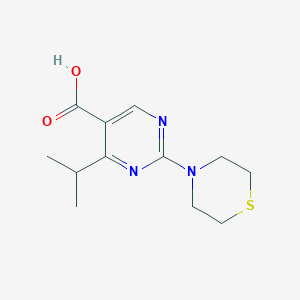
![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)
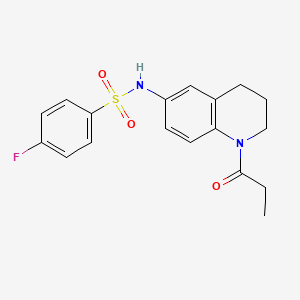


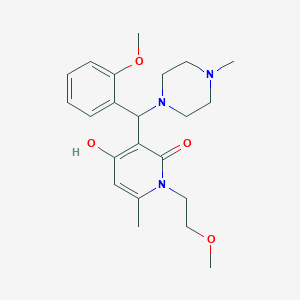
![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)